“3-Bromo-5-fluoro-2-methoxy-4-methylaniline” is a chemical compound with the CAS Number: 2187434-04-2 . It’s often used in scientific research, particularly in the field of chemistry .
Boronic acids and their esters, which are related to aniline derivatives, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . These compounds are only marginally stable in water .
An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
3-Bromo-5-fluoro-2-methoxy-4-methylaniline is an aromatic organic compound characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to an aniline backbone. Its molecular formula is and it has a molecular weight of approximately 233.09 g/mol. The compound's structure features a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position. This unique arrangement of substituents imparts distinct chemical properties, making it valuable in various chemical and biological applications.
Research indicates that 3-Bromo-5-fluoro-2-methoxy-4-methylaniline exhibits potential biological activities. It has been studied for its interactions with various biomolecules, suggesting possible therapeutic applications. The presence of fluorine and methoxy groups may influence its binding affinity to enzymes or receptors, potentially modulating biochemical pathways.
The synthesis of 3-Bromo-5-fluoro-2-methoxy-4-methylaniline typically involves multi-step organic reactions:
Industrial production methods may employ continuous flow reactors and automated systems to optimize yield and purity.
3-Bromo-5-fluoro-2-methoxy-4-methylaniline has diverse applications across several fields:
The compound's interactions with biomolecules have been a focus of research. Studies indicate that its structural features allow it to engage in significant biochemical interactions that may lead to various biological effects. Understanding these interactions can provide insights into its potential therapeutic applications.
Several compounds share structural similarities with 3-Bromo-5-fluoro-2-methoxy-4-methylaniline:
3-Bromo-5-fluoro-2-methoxy-4-methylaniline is unique due to its specific arrangement of substituents, which imparts distinct chemical and physical properties. This uniqueness enhances its suitability for specialized applications in research and industry, differentiating it from similar compounds.